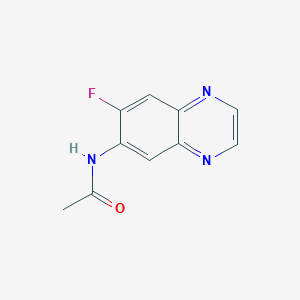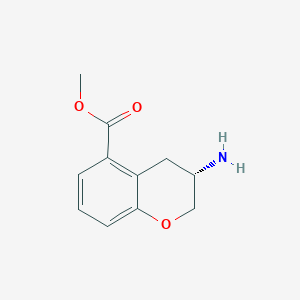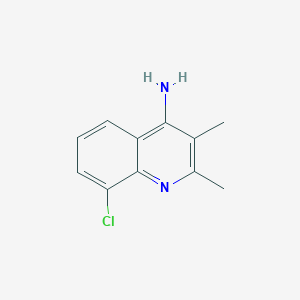
N-(7-Fluoroquinoxalin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Fluoroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C₁₀H₈FN₃O and a molecular weight of 205.19 g/mol . It belongs to the class of aromatic heterocycles and is primarily used for research purposes . This compound is characterized by the presence of a fluoroquinoxaline moiety, which is known for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoroquinoxalin-6-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Fluoroquinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(7-Fluoroquinoxalin-6-yl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(7-Fluoroquinoxalin-6-yl)acetamide is not fully understood. compounds containing the fluoroquinoxaline moiety are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects . For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, which is essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: These compounds share the fluoroquinoxaline moiety and are known for their antibacterial properties.
Quinazoline Derivatives: These compounds have similar structural features and are studied for their antiproliferative activities against cancer cells.
Phenoxyacetamide Derivatives: These compounds are investigated for their pharmacological activities, including potential therapeutic applications.
Uniqueness
N-(7-Fluoroquinoxalin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct biological activities compared to other similar compounds
Propiedades
Número CAS |
920034-11-3 |
|---|---|
Fórmula molecular |
C10H8FN3O |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
N-(7-fluoroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
COLBIFSGBMNCLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=NC=CN=C2C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)
![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)



![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)

